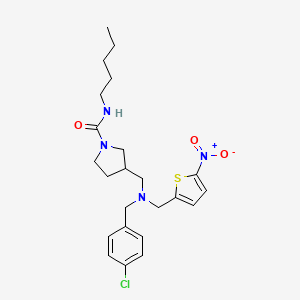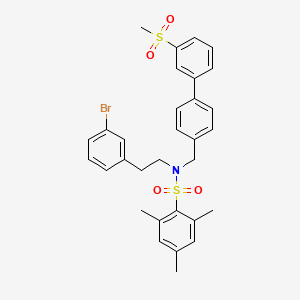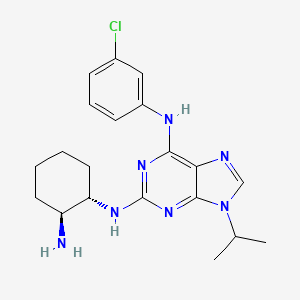
Sulfo-Cyanine 5 NHS Ester
Vue d'ensemble
Description
Sulfo-Cyanine 5 NHS Ester is a water-soluble, amine-reactive red-emitting fluorescent dye . It is used for the labeling of various amine-containing molecules in an aqueous phase without the use of any organic co-solvent . It is also a reagent of choice for the labeling of antibodies, sensitive proteins, and others which require reactions in a purely aqueous environment .
Molecular Structure Analysis
The molecular formula of this compound is C36H40N3NaO10S2 . The InChI and Canonical SMILES are available on PubChem .Chemical Reactions Analysis
This compound reacts with amino groups to form stable amide bonds . This reaction is commonly used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes .Physical and Chemical Properties Analysis
The molecular weight of this compound is 761.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 11 . The topological polar surface area is 201 Ų . It is soluble in water, DMF, and DMSO .Applications De Recherche Scientifique
Imagerie de fluorescence
Sulfo-Cyanine 5 NHS Ester est largement utilisé en imagerie de fluorescence en raison de sa forte émission dans la région rouge {svg_1}. Cela le rend compatible avec de nombreux détecteurs CCD qui présentent une sensibilité maximale dans cette région {svg_2}.
Marquage de molécules biologiques
Ce composé est utilisé pour marquer les molécules biologiques pour l'analyse biochimique basée sur la fluorescence {svg_3}. Il est particulièrement utile pour marquer les peptides, les protéines et les oligonucléotides {svg_4}.
Marquage des protéines
This compound est recommandé pour le marquage des groupes amine dans les protéines {svg_5}. Il réagit facilement avec les groupes amine, ce qui le rend idéal pour le marquage des protéines {svg_6}.
Marquage des peptides et des oligos
Ce composé est principalement utilisé pour le marquage des peptides et des oligos {svg_7}. Il sert d'alternative à Cy5, un colorant développé par GE Healthcare {svg_8}.
Tolérance au pH
This compound peut tolérer une plage de pH de 3 à 10 {svg_9}. Cela le rend adapté à une variété d'applications à des pH biologiquement pertinents {svg_10}.
Photostabilité et tolérance au DMSO
Le colorant est photostable, ce qui signifie qu'il peut résister à une exposition à la lumière sans se dégrader {svg_11}. Il est également tolérant au DMSO, ce qui lui permet d'être transféré du stockage à l'essai sans perte de performance {svg_12}.
Utilisation en milieu aqueux
This compound est particulièrement utile pour le marquage des protéines qui se dénaturent en présence de co-solvants organiques {svg_13}. Il peut également être utilisé pour les protéines ayant une faible solubilité {svg_14}.
Expériences d'imagerie NIR in vivo
Bien que ceci soit plus communément associé à l'ester Cyanine5.5 NHS, this compound, étant un analogue de Cy5, peut également convenir aux expériences d'imagerie in vivo dans le proche infrarouge (NIR) {svg_15} {svg_16}.
Mécanisme D'action
Target of Action
The primary targets of Sulfo-Cyanine 5 NHS Ester are various amine-containing biomolecules , such as proteins, peptides, and nucleic acids . The compound is particularly useful for labeling proteins that denature in the presence of organic co-solvents or have low solubility .
Mode of Action
This compound operates by reacting with the amine groups (primary or secondary) present on the target biomolecules . It activates the carboxyl group in the Cy5 molecule, allowing it to react with the amine groups on the target biomolecule to form a stable amide bond . This reaction effectively labels the biomolecule with the Sulfo-Cyanine 5 molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific biomolecules it labels. The primary function of this compound is to serve as a fluorescent tag for these biomolecules, enabling their visualization and tracking within biological systems .
Pharmacokinetics
It’s known that the compound is water-soluble , which can influence its absorption and distribution within biological systems. The compound’s bioavailability would be determined by the efficiency of
Safety and Hazards
Orientations Futures
Sulfo-Cyanine 5 NHS Ester is primarily used for labeling peptides and oligos . It is an alternative dye used in replacing Cy5 that was originally developed by GE Healthcare . Future research may focus on the development of new types of optical tags with cyanine dyes combined with plasmonic nanoparticles for bioimaging .
Analyse Biochimique
Biochemical Properties
Sulfo-Cyanine 5 NHS Ester plays a significant role in biochemical reactions. It is used to label proteins, antibodies, peptides, and nucleic acids . The NHS ester group in this compound reacts with primary amines in biomolecules to form stable amide bonds . This allows this compound to be covalently attached to biomolecules, enabling the study of these molecules using fluorescence techniques .
Cellular Effects
The effects of this compound on cells are primarily observed through its ability to label cellular proteins and other biomolecules. Once attached to these molecules, the this compound can be used to track their location and behavior within the cell . This can provide valuable insights into cellular processes such as signal transduction, gene expression, and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a covalent bond between the NHS ester group of the this compound and a primary amine group on a biomolecule . This reaction results in the attachment of the this compound to the biomolecule, allowing it to be tracked using fluorescence techniques .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the this compound is a critical factor in these temporal effects . The this compound is known for its high stability, which allows it to remain attached to biomolecules for extended periods .
Metabolic Pathways
This compound does not directly participate in metabolic pathways. Instead, it is used to label biomolecules that are involved in these pathways . By attaching to these molecules, this compound can help researchers track and study these metabolic pathways .
Transport and Distribution
Once this compound is attached to a biomolecule, its transport and distribution within cells and tissues are governed by the behavior of that biomolecule . The this compound itself does not interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by the biomolecule it is attached to . For example, if this compound is attached to a protein that localizes to the nucleus, the this compound will also be found in the nucleus .
Propriétés
IUPAC Name |
sodium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H41N3O10S2.Na/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBFAAZKFROET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N3NaO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)




![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)
![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![5-[2-[(3,4-Dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide](/img/structure/B611004.png)
![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)
![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)

